molecular formula C9H8F3NO2 B3043487 2-Methoxy-5-(trifluoromethyl)benzamide CAS No. 874804-06-5

2-Methoxy-5-(trifluoromethyl)benzamide

Cat. No.: B3043487
CAS No.: 874804-06-5
M. Wt: 219.16 g/mol
InChI Key: XYTWILFWSVFPHB-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzamide (CAS 874804-06-5) is an organic compound with the molecular formula C 9 H 8 F 3 NO 2 and a molecular weight of 219.16 g/mol . This benzamide derivative is characterized by a methoxy group and a trifluoromethyl group attached to its benzene ring, which significantly influences its physicochemical properties . Incorporating the trifluoromethyl group into lead compounds is a cornerstone strategy in modern agrochemical and pharmaceutical research. This moiety can dramatically improve a molecule's properties, including its metabolic stability, lipophilicity, and membrane permeability . Specifically, N-trifluoromethyl amides are emerging as promising targets in drug discovery, as the CF 3 group on the amide nitrogen can alter electronic distribution and enhance stability, making it a valuable functional group for the development of new therapeutic agents . As such, this compound serves as a versatile chemical intermediate and building block in organic synthesis. Researchers can utilize this compound to construct more complex molecules for screening in various discovery programs . Please Note: This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a food additive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTWILFWSVFPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282526
Record name 2-Methoxy-5-(trifluoromethyl)benzamide
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Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-06-5
Record name 2-Methoxy-5-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(trifluoromethyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Synthesis of 2-Methoxy-5-(trifluoromethyl)benzamide and Its Analogs

The most direct route to this compound involves the formation of an amide bond from its corresponding carboxylic acid precursor, 2-methoxy-5-(trifluoromethyl)benzoic acid. Standard peptide coupling methods or the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, are common strategies.

A prevalent method for synthesizing benzamides is the reaction of a benzoyl chloride with an appropriate amine. In the case of the parent compound, this would involve the reaction of 2-methoxy-5-(trifluoromethyl)benzoyl chloride with ammonia (B1221849). A similar, widely used industrial process is employed for the synthesis of complex benzamide (B126) analogs like the fungicide Fluopyram. In this process, 2-(trifluoromethyl)benzoyl chloride is reacted with a specific amine precursor, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, in the presence of a base like triethylamine (B128534) to yield the final amide product. lew.rodoaj.org This highlights a robust and scalable method for the final amide-forming step.

The general reaction can be summarized as follows:

General reaction scheme for direct benzamide synthesis

A representative scheme for the final amidation step to form a complex benzamide derivative.

The key precursor, 2-methoxy-5-(trifluoromethyl)benzoic acid, is a known chemical entity, making these direct synthetic approaches feasible. scbt.com

Precursor Synthesis Routes to the 2-Methoxy-5-(trifluoromethyl)phenyl Moiety

A standard and efficient method for the synthesis of aryl amines is the reduction of the corresponding nitroaromatic compounds. For the synthesis of 2-methoxy-5-(trifluoromethyl)aniline, the precursor is 4-methoxy-3-nitrobenzotrifluoride (B1360095). This precursor is subjected to catalytic hydrogenation.

The reaction involves stirring a mixture of 4-methoxy-3-nitrobenzotrifluoride with a palladium on carbon (Pd/C) catalyst in a solvent such as methanol (B129727) under a hydrogen atmosphere. The reaction typically proceeds overnight at room temperature and results in a high yield of the desired aniline (B41778) precursor. lew.ro

Table 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline via Nitro Reduction lew.ro

Starting Material Reagents & Catalyst Solvent Conditions Product Yield

Advanced Synthetic Approaches to Analogues and Derivatives

Modern organic synthesis provides sophisticated tools for creating complex molecules and introducing functional diversity. These advanced methods include multi-step sequences to build intricate structures and catalytic reactions that enable novel transformations.

The synthesis of structurally complex benzamide derivatives often requires multi-step reaction sequences. An illustrative example is the synthesis of the agricultural fungicide Fluopyram, chemically known as N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide.

One established route to this molecule begins with 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis involves several key transformations: doaj.org

Condensation: The starting pyridine (B92270) derivative is condensed with ethyl-2-cyanoacetate.

Decarboxylation: The resulting intermediate undergoes decarboxylation.

Reduction: A subsequent reduction step, for which various methods have been optimized, converts a nitrile group to an aminoethyl side chain. For instance, using a combination of NiCl₂ and NaBH₄ provides a milder alternative to high-pressure hydrogenation. doaj.org

Deprotection: Removal of any protecting groups yields the key amine intermediate, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine.

Amidation: The final step is the coupling of this amine with 2-(trifluoromethyl)benzoyl chloride, typically in a solvent like dichloromethane (B109758) with triethylamine as a base, to form the final benzamide product. lew.rodoaj.org

Catalysis offers powerful and elegant ways to construct and modify benzamide structures, often with high efficiency and selectivity.

A prominent advanced strategy for the derivatization of benzamides involves transition-metal-catalyzed carbon-hydrogen (C-H) bond activation. Rhodium(III) catalysts have proven particularly effective in this regard. In these reactions, the amide group of the benzamide acts as an internal directing group, guiding the catalyst to activate an otherwise inert C-H bond at the ortho-position of the phenyl ring.

This activation generates a rhodacycle intermediate, which can then react with a variety of coupling partners, leading to the formation of complex heterocyclic structures. This methodology provides a direct and atom-economical way to build new rings onto the benzamide scaffold.

Key examples of this approach include:

Synthesis of Isoquinolones: Benzamides react with alkynes in the presence of a Rh(III) catalyst and a copper(II) oxidant. The reaction proceeds through C-H/N-H activation, alkyne insertion into the rhodacycle, and subsequent cyclization to yield substituted isoquinolones.

Synthesis of Lactones: Rhodium(III) catalysis enables the C-H activation of benzamides and their subsequent cyclization with diazonaphthalen-2(1H)-ones. This process involves the formation of the rhodacycle, which is trapped by the diazo compound, leading to an arylation and subsequent intramolecular lactonization to furnish the final lactone products.

These catalytic C-H activation strategies are valued for their ability to construct complex heterocyclic systems from relatively simple, unfunctionalized starting materials under mild conditions.

Table 2: Examples of Rhodium-Catalyzed C-H Activation of Benzamides

Benzamide Derivative Coupling Partner Catalyst System Product Type
General Benzamides Alkynes Rh(III) catalyst, Cu(II) oxidant Isoquinolones
General Benzamides Diazonaphthalen-2(1H)-ones Rh(III) catalyst Lactones

Radiosynthesis of Labeled Analogues for Research Probes

The synthesis of radiolabeled compounds is crucial for their use as probes in biomedical imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive, quantitative study of biological processes in vivo. nih.gov For benzamide derivatives, labeling with carbon-11 (B1219553) (¹¹C, t½ = 20.4 min) is a common strategy, particularly for neuroreceptor imaging. nih.govnih.gov

A prevalent method for introducing carbon-11 into a molecule is through ¹¹C-methylation, utilizing reactive methylating agents such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govnih.govresearchgate.net These reagents are typically produced from cyclotron-generated [¹¹C]CO₂ or [¹¹C]CH₄. nih.govnih.gov

For the synthesis of a ¹¹C-labeled analogue of this compound, a common approach would be the O-[¹¹C]methylation of a suitable precursor. This involves replacing the stable methyl group on the methoxy (B1213986) moiety with a carbon-11 labeled methyl group. The precursor for this reaction would therefore be 2-hydroxy-5-(trifluoromethyl)benzamide.

The radiosynthesis process involves the reaction of the desmethyl precursor with [¹¹C]CH₃I or [¹¹C]CH₃OTf in the presence of a base. The choice of base and solvent is critical for achieving high radiochemical yields and purity within the short timeframe dictated by the half-life of carbon-11. The reaction is typically carried out in a sealed vessel and heated for a short period. Following the reaction, the desired radiolabeled product is purified using high-performance liquid chromatography (HPLC). researchgate.net

The following table summarizes a typical radiosynthesis procedure for the ¹¹C-methylation of a phenolic precursor to yield a methoxy-labeled PET tracer.

StepParameterDescription
Precursor PreparationPrecursor2-hydroxy-5-(trifluoromethyl)benzamide
SolventDimethylformamide (DMF) or Acetone
BaseSodium hydride (NaH) or Potassium carbonate (K₂CO₃)
¹¹C-Labeling ReactionRadiolabeling Agent[¹¹C]CH₃I or [¹¹C]CH₃OTf
Temperature80 - 120 °C
Time3 - 10 minutes
PurificationMethodSemi-preparative HPLC
Mobile PhaseAcetonitrile/Water or Ethanol/Water gradient
Final Product[¹¹C]this compound

This strategy allows for the efficient production of high specific activity radiotracers suitable for PET imaging studies. nih.govresearchgate.net

General Synthetic Principles for Trifluoromethyl-Substituted Benzamides

The synthesis of benzamides bearing a trifluoromethyl (CF₃) group is of significant interest in medicinal and agrochemical research due to the unique properties imparted by this substituent. The CF₃ group is highly electron-withdrawing and lipophilic, which can enhance a molecule's metabolic stability, binding affinity, and bioavailability. mdpi.comillinois.edu General synthetic strategies for these compounds can be broadly categorized into two approaches: formation of the amide bond on a pre-trifluoromethylated aromatic ring, or introduction of the trifluoromethyl group onto a pre-existing benzamide scaffold.

The first and more common approach involves the use of a trifluoromethyl-substituted benzoic acid or its derivatives. For instance, 2-methoxy-5-(trifluoromethyl)benzoic acid can serve as a key intermediate. This acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an appropriate amine to form the benzamide. Alternatively, direct amidation of the carboxylic acid can be achieved using various coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The synthesis of the trifluoromethylated benzoic acid precursor itself is a critical step. Methods for introducing a CF₃ group onto an aromatic ring include:

Halogen-exchange (Halex) reaction: This involves treating a trichloromethyl-substituted arene with a fluorinating agent like antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride (B91410) (HF). nih.gov

Copper-mediated trifluoromethylation: This involves the reaction of an aryl halide with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) or sodium trifluoroacetate, in the presence of a copper catalyst. nih.govbeilstein-journals.org

Radical trifluoromethylation: This approach uses radical initiators to generate CF₃ radicals from reagents like Togni's reagent or Umemoto's reagent, which then react with the aromatic ring. nih.gov

The second general strategy, direct trifluoromethylation of a benzamide, is less common but offers the advantage of late-stage functionalization. This can be challenging due to the need for regioselective C-H functionalization. Recent advances in photoredox catalysis have shown promise in the direct C-H trifluoromethylation of arenes. tandfonline.com

A summary of common synthetic precursors and reagents for the preparation of trifluoromethyl-substituted benzamides is provided in the table below.

Synthetic ApproachKey PrecursorReagents for TransformationTarget Bond Formation
Amide formation from trifluoromethylated benzoic acid2-methoxy-5-(trifluoromethyl)benzoic acidSOCl₂, NH₃C(O)-N
2-methoxy-5-(trifluoromethyl)benzoic acidEDC, HOBt, NH₃C(O)-N
Trifluoromethylation of an aromatic precursor2-bromo-1-methoxy-4-iodobenzeneTMSCF₃, CuIAr-CF₃
2-methoxy-5-(trichloromethyl)benzeneHF or SbF₃C-F
Direct C-H Trifluoromethylation2-methoxybenzamide (B150088)Togni's reagent, photocatalystAr-CF₃

The choice of synthetic route depends on the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule.

Chemical Reactivity and Derivatization Pathways

Substitution Reactions on the Benzamide (B126) Core

The benzene (B151609) ring of 2-Methoxy-5-(trifluoromethyl)benzamide is subject to both nucleophilic and electrophilic substitution reactions, with the regioselectivity and reaction rates being heavily influenced by the electronic properties of the attached groups.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This property significantly influences the reactivity of the aromatic core toward nucleophiles.

Table 1: Influence of Substituents on Nucleophilic Aromatic Substitution

SubstituentPositionElectronic EffectInfluence on SNAr
-CF₃5Strong Electron-Withdrawing (Inductive)Activating, especially at ortho/para positions (2, 4, 6)
-OCH₃2Electron-Donating (Resonance), Electron-Withdrawing (Inductive)Deactivating (generally not a leaving group)
-CONH₂1Electron-Withdrawing (Resonance & Inductive)Activating, especially at ortho/para positions (2, 4, 6)

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich benzene ring. wikipedia.org The outcome of such a reaction on this compound depends on the combined directing effects of the three substituents. wikipedia.orgyoutube.com

Methoxy (B1213986) group (-OCH₃): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.com

Trifluoromethyl group (-CF₃): This is a strong deactivating group and a meta-director because it withdraws electron density from the ring inductively. youtube.com

Amide group (-CONH₂): This is a moderately deactivating group and a meta-director.

The powerful activating and directing effect of the methoxy group is expected to dominate, making the molecule more reactive than benzene rings substituted solely with deactivating groups. youtube.com The methoxy group at position 2 directs incoming electrophiles to positions 4 and 6. Position 4 is blocked by the amide group (via position 1), and position 6 is sterically unhindered. Therefore, electrophilic substitution is most likely to occur at the C6 position. The deactivating nature of the -CF₃ and -CONH₂ groups will, however, make the reaction conditions more demanding than those required for anisole (B1667542) (methoxybenzene).

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

SubstituentPositionClassificationDirecting Preference
-OCH₃2Activatingortho, para (to C2) -> C4, C6
-CONH₂1Deactivatingmeta (to C1) -> C3, C5
-CF₃5Deactivatingmeta (to C5) -> C1, C3
Predicted Outcome --Substitution at C6

Amide Bond Transformations

The amide functional group is relatively stable but can undergo several important transformations, including hydrolysis and reduction, to yield other functional groups. researchgate.net

The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-methoxy-5-(trifluoromethyl)benzoic acid and ammonia (B1221849) (or the corresponding ammonium/amide ions).

Under alkaline conditions, the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. researchgate.net Theoretical studies on the alkaline hydrolysis of similar substituted benzamides show that the process involves the formation of a tetrahedral intermediate. researchgate.net The presence of the electron-withdrawing trifluoromethyl group can influence the reaction rate by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Reaction Scheme: Alkaline Hydrolysis this compound + OH⁻ → 2-Methoxy-5-(trifluoromethyl)benzoate + NH₃

A patent describing the synthesis of 2-trifluoromethyl benzamide from 2-trifluoromethyl benzonitrile (B105546) mentions a hydrolysis step using aqueous sodium hydroxide (NaOH) at 100 °C, achieving a high yield, which demonstrates the feasibility of this transformation for related structures. google.com

The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into [2-Methoxy-5-(trifluoromethyl)phenyl]methanamine. This transformation is a standard procedure in organic synthesis for converting amides to their corresponding amines.

Another important reduction reaction for aromatic systems is the Birch reduction, which typically involves dissolving metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. pacific.edu This reaction reduces the aromatic ring to a non-aromatic dihydro derivative. For benzamides, the electron-withdrawing nature of the amide group activates the ring for reduction. pacific.edu Studies on the Birch reduction of m-methoxybenzamide have shown that the reaction yields 1,4-dihydro-3-methoxybenzamide. pacific.edu By analogy, the Birch reduction of this compound would likely lead to the reduction of the aromatic ring, with the exact structure of the product depending on the precise reaction conditions and the electronic influence of the substituents. pacific.edupacific.edu

Diversification Strategies for Advanced Molecular Architectures

This compound and its immediate precursors, such as 2-Methoxy-5-(trifluoromethyl)aniline sigmaaldrich.com, serve as versatile building blocks for the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry.

Diversification can be achieved through various strategies:

Modification of the Amide: The amide nitrogen can be alkylated or arylated to form secondary or tertiary amides. The amide itself can also be converted into other functional groups like nitriles (via dehydration) or thioamides.

Substitution on the Aromatic Ring: As discussed in section 3.1.2, electrophilic substitution, primarily at the C6 position, can introduce new functional groups such as nitro (-NO₂), halogen (-Br, -Cl), or acyl groups. These new groups can then be further modified. For example, a nitro group can be reduced to an amine, providing a handle for a wide range of subsequent reactions.

Cross-Coupling Reactions: If a halogen is introduced onto the ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl systems or other advanced architectures.

Transformation of the Methoxy Group: The methoxy group can be cleaved under harsh conditions (e.g., using BBr₃) to reveal a phenol. This phenolic hydroxyl group can then be used in ether or ester synthesis, or as a directing group for further aromatic substitutions.

These strategies allow chemists to use this compound as a scaffold, systematically building upon its structure to create novel compounds with tailored properties.

Chiral Derivatization and Resolution Strategies

As this compound itself is achiral, the introduction of chirality would necessitate derivatization with a chiral auxiliary or the creation of a stereocenter through a subsequent reaction. If a derivative of this compound were to be synthesized that is chiral, methods for its resolution into individual enantiomers would be crucial, particularly for pharmaceutical applications where enantiomers can exhibit different biological activities.

Chiral Derivatization involves reacting the chiral derivative with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA), to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard techniques like chromatography or crystallization. A widely used CDA for amines and alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acid chloride. For a hypothetical chiral amino derivative of this compound, reaction with Mosher's acid chloride would yield diastereomeric amides that could be distinguished by NMR spectroscopy and separated by chromatography.

Resolution Strategies for a racemic mixture of a chiral derivative of this compound could include:

Diastereomeric Salt Crystallization: If the chiral derivative contains an acidic or basic functional group, it can be reacted with a chiral base or acid, respectively, to form diastereomeric salts. Due to their different solubilities, one diastereomer may selectively crystallize from the solution.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to directly separate the enantiomers based on their differential interactions with the CSP.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture. This allows for the separation of the unreacted enantiomer from the product.

Table 2: Common Chiral Derivatizing Agents and Resolution Techniques

MethodReagent/TechniquePrinciple of Separation
Chiral DerivatizationMosher's Acid, Chiral AminesFormation of diastereomers with distinct physical properties.
Diastereomeric Salt CrystallizationChiral Acids (e.g., Tartaric Acid), Chiral Bases (e.g., Brucine)Differential solubility of diastereomeric salts.
Chiral ChromatographyChiral Stationary Phase (HPLC)Differential interaction of enantiomers with the chiral stationary phase.
Enzymatic ResolutionLipases, ProteasesStereoselective enzymatic transformation of one enantiomer.

Note: This table provides general strategies and would be applicable to chiral derivatives of this compound.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies of Related Benzamide (B126) Structures

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a dedicated SCXRD study for 2-Methoxy-5-(trifluoromethyl)benzamide is not widely published, extensive research on analogous trifluoromethyl- and methoxy-substituted benzamides provides a robust framework for understanding its likely solid-state characteristics. iucr.orgx-mol.net

The conformation of benzamide derivatives in the solid state is largely dictated by the orientation of the phenyl ring relative to the amide plane. iucr.org Studies on related structures, such as N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, reveal significant tilting between the aryl rings, with dihedral angles approaching 60°. iucr.org This twisting is often a compromise between intramolecular steric hindrance and the optimization of intermolecular packing forces. iucr.org For instance, the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide shows two independent molecules in the asymmetric unit with different dihedral angles of 43.94° and 55.66° between the benzene (B151609) rings. nih.govresearchgate.net

CompoundCrystal SystemSpace GroupKey Dihedral Angle(s)
N-[4-(trifluoromethyl)phenyl]benzamideTriclinicP-1~60°
N-(4-methoxyphenyl)benzamideMonoclinicP21/c~67°
3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamideMonoclinicP21/c43.94°, 55.66°
4-(Trifluoromethyl)benzamideTriclinicP-1N/A

Table 1: Crystallographic data for benzamide structures related to this compound. iucr.orgnih.govnih.gov

Hydrogen bonds are the principal directing force in the supramolecular assembly of benzamide crystals. mdpi.comnih.gov The primary amide group (-CONH2) is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust and predictable structural motifs. nih.gov In the vast majority of primary benzamide structures, molecules are linked by N—H⋯O hydrogen bonds to form chains or dimers. nih.govnih.gov For example, in the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, N—H⋯O hydrogen bonds link the molecules to form chains propagating along a specific crystallographic axis. nih.govresearchgate.net

These primary motifs then assemble into higher-order, three-dimensional networks through weaker interactions. umass.edunih.govrsc.orgnih.gov The interplay between strong hydrogen bonds and other weaker forces dictates the final crystal packing, influencing physical properties such as melting point and solubility. Computational studies on compounds like 2,6-difluorobenzamide (B103285) have been used to investigate the dynamics and properties of these intermolecular hydrogen bonds in the crystalline phase. mdpi.comnih.gov

Beyond classical hydrogen bonding, weaker intermolecular forces play a crucial role in stabilizing the crystal lattice of aromatic compounds. rsc.org

π-π Stacking: This interaction occurs between the electron clouds of adjacent aromatic rings. In substituted benzamides, these interactions are often observed as offset or face-to-face arrangements. iucr.orgresearchgate.net For example, weak offset π–π interactions with intercentroid distances around 3.86 Å have been identified in the crystal packing of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide. nih.govresearchgate.net The presence of electron-withdrawing groups like -CF3 can influence the nature and strength of these interactions. rsc.org

Other Interactions: In addition to these, C—H⋯O hydrogen bonds, where an activated C-H group interacts with the amide oxygen, are frequently observed, linking the primary hydrogen-bonded chains into layers or more complex networks. nih.govresearchgate.netnih.gov

Detailed Spectroscopic Investigations (Beyond Basic Identification)

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the vibrational modes of functional groups and the electronic environment of specific nuclei.

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful tools for identifying functional groups by probing their characteristic vibrational frequencies. surfacesciencewestern.com For this compound, the spectra would be dominated by vibrations associated with the amide, methoxy (B1213986), trifluoromethyl, and substituted benzene ring moieties.

The assignment of specific vibrational modes is often complex but can be aided by comparison with related structures and by computational methods like Density Functional Theory (DFT). nih.govkau.edu.sa

Amide Group: The primary amide group gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two bands in the 3400-3100 cm⁻¹ region. core.ac.ukglobalresearchonline.net The C=O stretching vibration (Amide I band) is very intense in the IR spectrum, usually found between 1680-1630 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) occurs near 1600 cm⁻¹.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching modes within the ring are observed in the 1600-1450 cm⁻¹ region. researchgate.net The substitution pattern on the ring influences the position of C-H out-of-plane bending modes, which are typically found in the 900-700 cm⁻¹ range.

Trifluoromethyl and Methoxy Groups: The C-F stretching vibrations of the -CF3 group are typically strong and found in the 1350-1100 cm⁻¹ region. The C-O stretching of the methoxy group gives rise to a strong band, usually around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Amide (-CONH₂)N-H Asymmetric Stretch3370 - 3330
N-H Symmetric Stretch3200 - 3160
C=O Stretch (Amide I)1680 - 1630
N-H Bend (Amide II)1620 - 1580
C-N Stretch1420 - 1390
Aromatic RingC-H Stretch3100 - 3000
C=C Stretch1600 - 1450
Trifluoromethyl (-CF₃)C-F Stretch1350 - 1100
Methoxy (-OCH₃)C-O-C Asymmetric Stretch1275 - 1200
C-O-C Symmetric Stretch1075 - 1020

Table 2: General vibrational mode assignments for the functional groups present in this compound. core.ac.uknih.govresearchgate.net

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons, the two amide (-NH₂) protons, and the methoxy (-OCH₃) protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 1,2,4-substitution pattern on the benzene ring. The amide protons often appear as broad signals.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule, including the carbonyl carbon of the amide (typically δ > 165 ppm), the carbons of the aromatic ring, the methoxy carbon, and the trifluoromethyl carbon (which exhibits a characteristic quartet due to coupling with fluorine).

Studies on a series of cyano- and trifluoromethyl-substituted N-phenylbenzamides have demonstrated the utility of ¹H NMR in characterizing these complex structures, with aromatic and amide protons resonating in the 7.26-8.54 ppm range. iucr.org

CompoundProton (¹H) SignalChemical Shift (δ, ppm)
N-(2-cyanophenyl)-2-(trifluoromethyl)benzamideAmide H7.95 (s, 1H)
Aromatic H8.54 - 7.26 (m)
N-(3-cyanophenyl)-3-(trifluoromethyl)benzamideAmide H8.39 (s, 1H)
Aromatic H8.58 - 7.46 (m)
N-(2-cyanophenyl)-4-(trifluoromethyl)benzamideAmide H8.42 (s, 1H)
Aromatic H8.59 - 7.27 (m)

Table 3: Example ¹H NMR data for related complex benzamide derivatives in CDCl₃, illustrating typical chemical shift ranges. iucr.org

Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties

Following extensive searches of publicly available scientific databases and literature, no specific experimental or theoretical data for the electronic absorption spectroscopy (UV-Vis) and optical properties of the compound this compound could be located. Consequently, a detailed analysis of its electronic transitions, absorption maxima, and optical band gap cannot be provided at this time.

Determination of Electronic Transitions and Absorption Maxima

Specific data regarding the electronic transitions and absorption maxima (λmax) for this compound are not available in the surveyed literature. This information would typically be determined by dissolving the compound in a transparent solvent and measuring its absorbance of ultraviolet and visible light across a range of wavelengths. The resulting spectrum would reveal characteristic peaks corresponding to the energies required to promote electrons between molecular orbitals, such as π → π* and n → π* transitions, which are common in aromatic and carbonyl-containing compounds. However, without experimental data, any discussion of these parameters would be purely speculative and fall outside the scope of this article.

Analysis of Optical Band Gaps

Similarly, there is no available data to perform an analysis of the optical band gap for this compound. The optical band gap is a crucial parameter for understanding the electronic and optical properties of a material, particularly for applications in semiconductors and optoelectronics. It is typically calculated from the onset of the absorption edge in the UV-Vis spectrum. The absence of this spectrum for this compound precludes any determination or discussion of its optical band gap.

Following a comprehensive search for scientific literature focused on the theoretical and computational chemistry of this compound, it has been determined that there are no specific published studies available that provide the data required to fully populate the requested article structure.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested under the strict constraint of focusing solely on "this compound." The creation of such content without source data would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Investigations

Reaction Mechanism Elucidation using DFT

DFT is a powerful method for investigating the pathways of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states.

Many chemical reactions can yield multiple products, and DFT calculations can predict the most likely outcome by comparing the activation energies of the different possible pathways. For electrophilic aromatic substitution reactions on "2-Methoxy-5-(trifluoromethyl)benzamide," DFT can be used to predict the regioselectivity. The methoxy (B1213986) group is an ortho-, para-director, while the trifluoromethyl and benzamide (B126) groups are meta-directors. The interplay of these directing effects would determine the position of substitution, and DFT can quantify the relative energies of the intermediates for substitution at each possible position on the benzene (B151609) ring.

Intermolecular Interaction Energy Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and physical properties.

For "this compound," the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong hydrogen bonding networks. The methoxy group can also act as a hydrogen bond acceptor. The trifluoromethyl group can participate in weaker C-H···F and F···F interactions. Hirshfeld surface analysis would provide a detailed picture of how these different interactions contribute to the stability of the crystal structure. Studies on other benzamide derivatives have successfully used this technique to analyze their crystal packing. For instance, in the crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, intermolecular weak C—H⋯O hydrogen bonds link the molecules into supramolecular chains.

The following table summarizes the likely contributions of different intermolecular contacts to the Hirshfeld surface of "this compound," based on analyses of similar compounds.

Interaction TypeExpected Contribution (%)Description
H···HHighRepresents van der Waals interactions between hydrogen atoms.
O···H/H···OSignificantCorresponds to N-H···O and C-H···O hydrogen bonds.
F···H/H···FModerateIndicates the presence of weak C-H···F hydrogen bonds.
C···H/H···CModerateReflects C-H···π interactions.
F···FLow to ModerateRepresents interactions between fluorine atoms of the trifluoromethyl groups.

Applications in Advanced Chemical and Materials Science Research

Development of Chemical Probes and Imaging Agents

Chemical probes are essential tools for interrogating biological systems and validating targets in drug discovery. rjpbr.com The scaffold of 2-Methoxy-5-(trifluoromethyl)benzamide is relevant to the design of such probes, particularly for in-vivo imaging applications like Positron Emission Tomography (PET).

While direct use of this compound as a PET tracer is not prominently documented, its structural motifs are integral to the design of sophisticated radioligands for PET imaging. PET tracers allow for the non-invasive study and visualization of receptors and other biological targets within the central nervous system (CNS) in both normal and pathological states. nih.gov

Derivatives incorporating the methoxy (B1213986) and trifluoromethyl-phenyl structure are used to create potent and selective ligands for specific receptors. For instance, the compound [¹¹C]GR205171, a radioligand for imaging NK1 (substance P) receptors, incorporates a related 2-methoxy-5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl moiety. nih.gov This highlights the value of the methoxy- and trifluoromethyl-substituted aromatic core in achieving high affinity and specificity for CNS targets. nih.gov Similarly, the tracer [¹¹C]MePPEP, developed for imaging cannabinoid CB1 receptors, contains both a methoxy-phenyl and a trifluoromethyl-phenyl group, demonstrating the utility of these functional groups in developing brain-penetrant molecules with optimal properties for PET imaging. nih.gov The trifluoromethyl group in these tracers is often crucial for achieving high binding affinity to the target receptor. nih.gov

Table 1: Examples of PET Tracers with Related Structural Motifs

Tracer Name Target Receptor Structural Relevance
[¹¹C]GR205171 Neurokinin 1 (NK1) Receptor Features a 2-methoxy-5-(trifluoromethyl)phenyl derivative core. nih.gov

Functional Materials Development

The electronic properties endowed by the competing methoxy and trifluoromethyl groups make this benzamide (B126) scaffold a candidate for the development of advanced functional materials.

Nonlinear optical (NLO) materials are critical for applications in laser technology and photonics, as they can alter the frequency of light. rsc.org The development of organic NLO materials often focuses on molecules with strong electron donor and acceptor groups linked by a π-conjugated system. The structure of this compound features a strong electron-donating group (-OCH₃) and a strong electron-withdrawing group (-CF₃) on a phenyl ring, which is a common design principle for creating molecules with significant NLO properties.

Research on analogous compounds supports this potential. For example, a study on 2-fluoro-N,N-diphenylbenzamide demonstrated that this class of molecule can exhibit significant second-harmonic generation (SHG) efficiency, a key NLO property. researchgate.net Theoretical and experimental investigations on other organic molecules with similar donor-acceptor arrangements have shown high hyperpolarizability values, indicating strong NLO activity. researchgate.net This suggests that this compound and its derivatives are promising candidates for investigation as NLO materials.

The distinct chemical handles on the this compound molecule allow it to be a versatile platform for synthesizing novel materials with specific, tailored functions. The amide linkage can be modified, and the aromatic ring can undergo further substitution, allowing for the systematic tuning of the molecule's properties. This adaptability is crucial in medicinal chemistry and materials science for creating libraries of compounds with varied biological activities or material characteristics.

For example, derivatives of substituted benzamides are used to develop advanced chemical probes, such as sulfonyl fluorides that can covalently bind to specific protein targets, advancing the discovery of molecular modulators. rsc.org The synthesis of various methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides has been explored to create compounds with enhanced antioxidant or antiproliferative activities. mdpi.com The ability to start from a core structure like this compound and systematically alter its functionality is a key strategy in the development of new functional molecules.

Role as Key Intermediates in Complex Molecule Synthesis

In synthetic organic chemistry, readily available and functionalized molecules serve as "building blocks" for constructing more complex molecular architectures. This compound is an example of such a key intermediate.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. sigmaaldrich.commsesupplies.com Benzamide derivatives are valuable precursors for synthesizing a wide range of fused heterocyclic systems. The amide nitrogen and carbonyl group can participate in cyclization reactions to form rings.

For instance, benzamide-based 5-aminopyrazoles have been synthesized and used as intermediates to create fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. nih.gov In these syntheses, the benzamide moiety remains as a key structural feature of the final, more complex molecule, often contributing to its biological activity. The presence of the methoxy and trifluoromethyl groups on the benzamide's phenyl ring provides specific electronic properties and potential sites for further modification, influencing the characteristics of the final heterocyclic product.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
[¹¹C]GR205171 ((2S,3S)-N-[[2-[¹¹C]Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenyl-piperidin-3-amine)
[¹¹C]MePPEP ((3R, 5R)-5-(3-[¹¹C]Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one)
2-fluoro-N,N-diphenylbenzamide
2,4-dihydroxybenzoic acid
3,4,5-trihydroxybenzoic acid
Benzyl chloride
5-aminopyrazoles
pyrazolo[1,5-a]pyrimidines

Future Research Directions and Challenges

Rational Design of Novel Analogues with Targeted Properties

The rational design of novel analogues of 2-Methoxy-5-(trifluoromethyl)benzamide is a theoretical possibility but lacks a concrete foundation in published research. The general principles of medicinal chemistry would suggest that modifications to the methoxy (B1213986) and trifluoromethyl groups, or substitutions at other positions on the benzene (B151609) ring, could lead to compounds with tailored properties. For example, altering the position or nature of the electron-donating and electron-withdrawing groups could influence the molecule's interaction with biological targets. However, without initial data on the biological activity or targets of the parent compound, such design efforts remain purely hypothetical.

Integration of Advanced Computational Approaches for Predictive Modeling

Advanced computational approaches, such as molecular docking and quantum mechanics calculations, are powerful tools in modern drug discovery and materials science. In theory, these methods could be applied to this compound to predict its binding affinity to various proteins or to calculate its electronic properties. This could guide the synthesis of new analogues with improved characteristics. Yet, the absence of experimental data for this specific compound means there is no benchmark against which to validate these computational models, a critical step in ensuring their predictive accuracy.

Elucidation of Broader Biological Target Landscapes

A significant challenge in the future study of this compound is the complete lack of information regarding its biological targets. High-throughput screening campaigns or target-based assays would be necessary first steps to identify any potential biological activity. Without this fundamental knowledge, it is impossible to discuss a "broader" biological target landscape. The journey to understanding the compound's mechanism of action and its potential therapeutic applications has yet to begin.

Exploration of Emerging Applications in Interdisciplinary Fields

The potential for this compound to find applications in interdisciplinary fields such as chemical biology or materials science is an intriguing prospect. Its fluorinated nature might lend itself to the development of novel polymers or as a probe for studying biological systems. However, these remain speculative avenues. The successful application of any compound in an interdisciplinary context relies on a thorough understanding of its fundamental chemical and physical properties, which is currently not available for this compound.

Q & A

Q. How are stability and shelf-life optimized for long-term storage?

  • Storage Conditions : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
  • Lyophilization : Formulate as a lyophilized powder to enhance stability in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.